molecular formula C2H5NO3 B1594696 Aminohydroxyacetic acid CAS No. 4746-62-7

Aminohydroxyacetic acid

Cat. No. B1594696
CAS RN: 4746-62-7
M. Wt: 91.07 g/mol
InChI Key: ZHWLPDIRXJCEJY-UHFFFAOYSA-N
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Description

Aminohydroxyacetic acid, also known as 2-hydroxyglycine, belongs to the class of organic compounds known as alpha amino acids and derivatives . These are amino acids in which the amino group is attached to the carbon atom immediately adjacent to the carboxylate group (alpha carbon), or a derivative thereof .


Synthesis Analysis

A novel approach to amino acid synthesis involves acid-assisted reactions with dimethyl carbonate for efficient O-methylated, N,O-methylated, and N-formylated derivatives . This method offers several advantages, including the use of a sustainable and cost-effective reagent, high selectivity, efficiency, eco-friendliness, broad applicability to a range of amino acids with different side chain functionalities . Another method of synthesizing amino acids is by amination of alpha-bromocarboxylic acids .


Molecular Structure Analysis

Aminohydroxyacetic acid contains total 10 bond(s); 5 non-H bond(s), 1 multiple bond(s), 1 rotatable bond(s), 1 double bond(s), 1 carboxylic acid(s) (aliphatic), 1 primary amine(s) (aliphatic) and 2 hydroxyl group(s) .


Chemical Reactions Analysis

Hydrolysis allows for the analysis of the released amino acids, which can be separated using either ion-exchange or reversed-phase chromatographic methods . Aminooxyacetic acid, a compound similar to Aminohydroxyacetic acid, inhibits 4-aminobutyrate aminotransferase (GABA-T) activity in vitro and in vivo, leading to less gamma-aminobutyric acid (GABA) being broken down .


Physical And Chemical Properties Analysis

Amino acids have high melting points and solubility in water due to zwitterion formation . Aminohydroxyacetic acid has a molar mass of 91.066 .

Scientific Research Applications

  • Biodegradable Chelating Agents : Aminopolycarboxylates, related to aminohydroxyacetic acid, are used as chelating agents in numerous industrial, agricultural, and domestic applications. These agents, such as ethylenediaminetetraacetic acid (EDTA), are vital for solubilizing or inactivating metal ions through complex formation. Research highlights the environmental implications of non-biodegradable chelating agents and emphasizes the development of biodegradable alternatives for diverse applications like detergents, soil remediation, and waste treatment (Pinto, Neto, & Soares, 2014).

  • Oxidation Reactions in Water Treatment : Aminohydroxyacetic acid derivatives are investigated for their reactivity with peracetic acid (PAA), a widely used sanitizer in various industries. Studies on the oxidation of amino acids by PAA have shown selective reactivity towards certain amino acids, with implications for disinfection processes and the formation of byproducts in water treatment (Du et al., 2018).

  • Biotechnology and Bioengineering : In the field of biotechnology, aminohydroxyacetic acid derivatives play a role in enzyme reactions and metabolic processes. For example, acetohydroxy acid isomeroreductase, essential in the biosynthesis of certain amino acids, has been studied for its potential as a target for herbicides and fungicides, given its presence only in plants and microorganisms (Dumas et al., 2001).

  • Environmental Impact Studies : Research on the occurrence of aminopolycarboxylates, related to aminohydroxyacetic acid, in aquatic environments highlights their environmental impact due to their high polarity and low degradability. This research is crucial for understanding the ecological consequences of these compounds in water systems (Schmidt et al., 2004).

Safety And Hazards

Aminohydroxyacetic acid is harmful if swallowed and causes skin irritation, serious eye irritation, and may cause respiratory irritation . In case of skin contact, wash off with soap and plenty of water. In case of eye contact, rinse thoroughly with plenty of water for at least 15 minutes and consult a physician .

properties

IUPAC Name

2-amino-2-hydroxyacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H5NO3/c3-1(4)2(5)6/h1,4H,3H2,(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHWLPDIRXJCEJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)O)(N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H5NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00963848
Record name Amino(hydroxy)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00963848
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

91.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Aminohydroxyacetic acid

CAS RN

4746-62-7
Record name 2-Amino-2-hydroxyacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4746-62-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Aminohydroxyacetic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004746627
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Amino(hydroxy)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00963848
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
38
Citations
RU Ostrovskaya, AM Zubovskaya, SS Boiko - Bulletin of Experimental …, 1975 - Springer
In agreement with data in the literature, a protective effect of aminohydroxyacetic acid (AHAA) was observed as an inhibitor of 4-aminobutyrate:2-oxoglutarate-aminotransferase (GABA-T…
Number of citations: 2 link.springer.com
RU Ostrovskaya - Bulletin of Experimental Biology and Medicine, 1973 - Springer
A protective effect of the semialdehyde of succinic acid and of sodium 7-hydroxybutyrate against convulsions induced by thiosemicarbazide (TSC) and aminohydroxyacetic acid (AHA) …
Number of citations: 2 link.springer.com
RU Ostrovskaya, GM Molodavkin - Bulletin of Experimental Biology and …, 1978 - Springer
… To analyze the role of GABA-ergic mechanisms in the action of bicuculline, experiments were carried out to study the effects of aminohydroxyacetic acid (AHAA) and depakine (in doses …
Number of citations: 2 link.springer.com
AN Kharlamov, KS Raevskii - Bulletin of Experimental Biology and …, 1980 - Springer
Reports have recently been published that GABA-ergic drugs which are structural analogs of GABA, such as fenibut (/3-phenyl-'y-aminobutyric acid), pyracetam, and baclofen, possess …
Number of citations: 4 link.springer.com
IP Lapin, IV Ryzhov - Bulletin of Experimental Biology and Medicine, 1983 - Springer
The writerspreviously showed that some GABA derivatives have anticonvulsant activity against seizures induced by kynurenine (K) and quinolinic acid (QA), the most powerful …
Number of citations: 2 link.springer.com
RU Ostrovskaia - Biulleten'eksperimental'noi biologii i …, 1973 - pubmed.ncbi.nlm.nih.gov
[The possibility of several common mechanisms in the convulsant effect of thiosemicarbazide and aminohydroxyacetic acid] [The possibility of several common …
Number of citations: 2 pubmed.ncbi.nlm.nih.gov
VP Fisenko - Farmakologiia i Toksikologiia, 1990 - europepmc.org
GABA-stimulating agents (muscimol, depakine, aminohydroxyacetic acid), serotonin stimulants (5-hydroxytryptophan, fluoxetine), catecholaminergic stimulants (L-DOPA, apomorphine) …
Number of citations: 2 europepmc.org
SA Mirzoyan, VP Akopyan - Bulletin of Experimental Biology and Medicine, 1978 - Springer
… the disturbed cerebral hemodynamics was confirmed by direct experiments in which the endogenous GABA level in the brain was initially raised by means of aminohydroxyacetic acid (…
Number of citations: 2 link.springer.com
RU Ostrovskaya - Bulletin of Experimental Biology and Medicine, 1982 - Springer
… Whereas valproate increased the GABA concentration in brain tissue by 37% even in a dose of 400 mg/kg [14], aminohydroxyacetic acid, in the dose used (25 mg/kg), raised the GABA …
Number of citations: 3 link.springer.com
EV Naumenko, LI Serova - Neuroscience and Behavioral Physiology, 1988 - Springer
… To increase the GABA level in the brain tissue [20] we used an inhibitor of ~-ketoglutarate-GABA transaminase - aminohydroxyacetic acid (AHAA, Sigma) - in doses of 15 and 20 mg/kg. …
Number of citations: 5 link.springer.com

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